molecular formula C26H24N4OS B383194 13-(4-methylphenyl)-8-(4-methylpiperidin-1-yl)-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one

13-(4-methylphenyl)-8-(4-methylpiperidin-1-yl)-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one

Cat. No.: B383194
M. Wt: 440.6g/mol
InChI Key: BBYGNSQVCJADPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(4-methylphenyl)-5-(4-methyl-1-piperidinyl)-8H-thieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one is a complex organic compound that belongs to the class of thienopyrimidophthalazines. This compound is characterized by its unique structure, which includes a thieno ring fused with a pyrimido and phthalazinone moiety. The presence of a piperidinyl group and a methylphenyl group further adds to its structural complexity.

Preparation Methods

The synthesis of 9-(4-methylphenyl)-5-(4-methyl-1-piperidinyl)-8H-thieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one involves multiple steps, typically starting with the preparation of the thieno ring, followed by the fusion with pyrimido and phthalazinone moieties. The reaction conditions often require the use of strong acids or bases, high temperatures, and prolonged reaction times to ensure complete fusion of the rings. Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where one of the functional groups is replaced by another group. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield various hydrolyzed products.

Scientific Research Applications

9-(4-methylphenyl)-5-(4-methyl-1-piperidinyl)-8H-thieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 9-(4-methylphenyl)-5-(4-methyl-1-piperidinyl)-8H-thieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cell signaling pathways and induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar compounds to 9-(4-methylphenyl)-5-(4-methyl-1-piperidinyl)-8H-thieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one include other thienopyrimidophthalazines and related heterocyclic compounds. These compounds share structural similarities but may differ in their functional groups and biological activities. The uniqueness of 9-(4-methylphenyl)-5-(4-methyl-1-piperidinyl)-8H-thieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C26H24N4OS

Molecular Weight

440.6g/mol

IUPAC Name

13-(4-methylphenyl)-8-(4-methylpiperidin-1-yl)-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one

InChI

InChI=1S/C26H24N4OS/c1-16-7-9-18(10-8-16)21-15-32-25-22(21)26(31)30-23(27-25)19-5-3-4-6-20(19)24(28-30)29-13-11-17(2)12-14-29/h3-10,15,17H,11-14H2,1-2H3

InChI Key

BBYGNSQVCJADPE-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)C2=NN3C(=NC4=C(C3=O)C(=CS4)C5=CC=C(C=C5)C)C6=CC=CC=C62

Canonical SMILES

CC1CCN(CC1)C2=NN3C(=NC4=C(C3=O)C(=CS4)C5=CC=C(C=C5)C)C6=CC=CC=C62

Origin of Product

United States

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